molecular formula C3H3BrClNO B2645613 5-Bromo-1,3-oxazole hydrochloride CAS No. 1955557-64-8

5-Bromo-1,3-oxazole hydrochloride

Cat. No. B2645613
M. Wt: 184.42
InChI Key: YZVVRNDGVBWGAJ-UHFFFAOYSA-N
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Description

5-Bromo-1,3-oxazole hydrochloride is a chemical compound with the linear formula C3H3BrClNO . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of oxazole derivatives, including 5-Bromo-1,3-oxazole hydrochloride, often involves the Van Leusen Oxazole Synthesis . This method uses tosylmethylisocyanides (TosMICs) and has been recognized as one of the most appropriate strategies for preparing oxazole-based medicinal compounds . Other methods include the use of palladium-catalyzed direct arylation and alkenylation of oxazoles .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1,3-oxazole hydrochloride consists of a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The average mass of the molecule is 147.958 Da, and the monoisotopic mass is 146.931976 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1,3-oxazole hydrochloride include a density of 1.8±0.1 g/cm3, a boiling point of 158.2±13.0 °C at 760 mmHg, and a vapor pressure of 3.4±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 37.9±3.0 kJ/mol and a flash point of 49.5±19.8 °C .

Scientific Research Applications

Antibacterial Agents Development

  • Oxazolidinones Enhancement: Research has focused on improving the safety profile and antibacterial spectrum of oxazolidinones, a class of antibacterial agents. The substitution of conventional acetamide functionality with 1,2,3-triazoles, some bearing bromo substituents, has led to compounds with good antibacterial properties and reduced activity against monoamine oxidase A, suggesting an improved safety profile (Reck et al., 2005).

Corrosion Inhibition

  • Mild Steel Protection in Acidic Media: Triazole derivatives have been studied for their efficiency in inhibiting corrosion of mild steel in acidic environments. For example, certain triazole compounds demonstrated very high inhibition efficiencies, offering potential applications in protecting metal surfaces from acidic corrosion (Lagrenée et al., 2002).

Antimicrobial and Antileishmanial Activities

  • Synthesis and Characterization for Antimicrobial Use: Molecules containing heterocyclic rings like 1,3,4-oxadiazoles and 1,2,4-triazoles have been synthesized and evaluated for their antimicrobial activities. Such compounds have shown varying degrees of effectiveness against different bacterial species and high antileishmanial activity, indicating their potential as drug candidates after further in vivo studies (Ustabaş et al., 2020).

Synthesis of Biologically Active Molecules

  • Highly Selective Arylation of Oxazole: Studies have developed palladium-catalyzed methods for direct arylation of oxazole with high regioselectivity, enabling the synthesis of biologically active molecules. This method provides an efficient pathway for creating diverse molecules with potential therapeutic applications (Strotman et al., 2010).

Future Directions

Oxazole-based molecules, including 5-Bromo-1,3-oxazole hydrochloride, have received attention from researchers globally due to their significant biological activities . They are becoming a kind of significant heterocyclic nucleus, leading researchers to synthesize diverse oxazole derivatives . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery program .

properties

IUPAC Name

5-bromo-1,3-oxazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO.ClH/c4-3-1-5-2-6-3;/h1-2H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVVRNDGVBWGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-oxazole hydrochloride

CAS RN

1955557-64-8
Record name 5-bromo-1,3-oxazole hydrochloride
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